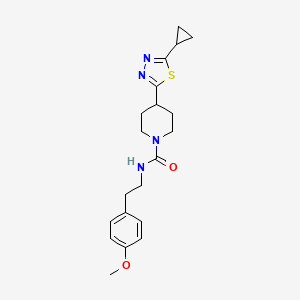

1-benzyl-4-(1H-pyrrol-1-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

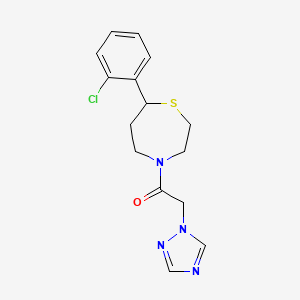

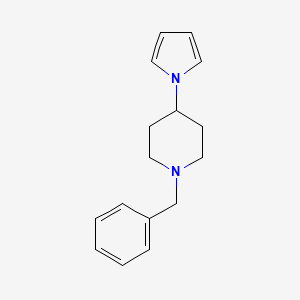

The compound "1-benzyl-4-(1H-pyrrol-1-yl)piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The benzyl group attached to the nitrogen of the piperidine ring and the pyrrol-1-yl substituent at the fourth position contribute to the compound's unique chemical and physical properties, as well as its potential biological activities.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the synthesis of functionalized 4H-pyrano[3,2-c]pyridines involves the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in the presence of a catalytic amount of piperidine . Although this does not directly describe the synthesis of "this compound," it provides insight into the types of reactions piperidine can undergo. Additionally, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been reported, where the introduction of different substituents on the benzamide moiety and the nitrogen atom of piperidine can significantly affect the compound's activity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, as evidenced by the crystal structure determination of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine . This compound crystallizes in the monoclinic system, and its structure was solved by direct methods. The crystallographic analysis provides detailed information about the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. For example, the reaction of 4H-pyrano[3,2-c]pyridines with acetic anhydride leads to the formation of fused systems . This demonstrates the reactivity of the piperidine ring and its ability to form complex heterocyclic structures. The tandem reductive amination−lactamization using sodium triacetoxyborohydride is another example of a reaction involving piperidine derivatives, which allows for the synthesis of lactams, important pharmaceutical building blocks .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by the presence of the benzyl and pyrrol-1-yl groups. These substituents can affect the compound's solubility, boiling and melting points, and stability. The basicity of the nitrogen atom in the piperidine ring is also an important factor, as it plays a role in the compound's biological activity, such as its anti-acetylcholinesterase activity . The crystallographic data provide additional insights into the compound's solid-state properties, such as its crystal system and unit-cell parameters .

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification

Convenient Synthesis Methods : A convenient preparation of 4-(1H-azol-1-yl)piperidines, which includes 1-benzyl-4-(1H-pyrrol-1-yl)piperidine, was developed. This method involves the arylation of azoles with bromopyridines and subsequent reduction, applicable to both azole and benzo analogues (Shevchuk et al., 2012).

Modifications for Potency and Pharmacokinetics : Alterations of the piperidine moiety in certain compounds, including this compound, were made to balance antiviral potency with reasonable pharmacokinetics. This involved modifications with electron-deficient aromatics and changes in the benzylic methylene (Lynch et al., 2003).

Method for Synthesizing Diamines : A novel method for the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a structurally related compound, was proposed. This method provides a simpler alternative for the production of large quantities of this important medicinal chemistry component (Smaliy et al., 2011).

Molecular Structure and Analysis

Molecular Structure Characterization : The molecular structures of various benzyl piperidines, including compounds structurally similar to this compound, were analyzed using DFT calculations. These studies help in understanding the stability and electronic properties of these molecules (Zhang et al., 2019).

Crystal Structure Analysis : The crystal structure of N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine, a compound with a similar framework, was determined. These studies provide insights into the conformation and molecular packing of such compounds (Pfaffenrot et al., 2012).

Pharmaceutical and Biological Applications

Potential in Anticancer Activity : Certain 4H-Pyran derivatives, which include the 1H-pyrrol-2-yl group, were synthesized and evaluated for their anticancer activity. This demonstrates the potential application of such compounds in cancer treatment (Hadiyal et al., 2020).

Investigation in Anti-leukemic Activity : Compounds including this compound showed cytotoxic potential against leukemia cell lines. Such findings suggest the therapeutic potential of these compounds in leukemia treatment (Guillon et al., 2018).

Antimicrobial Applications : Derivatives of this compound were evaluated for antimicrobial activities, highlighting the compound's potential in combating various pathogens (Vinaya et al., 2009).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes, influencing cell cycle control and signal transduction .

Mode of Action

Related compounds have been observed to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .

Biochemical Pathways

It’s plausible that the compound could influence pathways related to cell cycle control and signal transduction, given the observed effects of similar compounds .

Result of Action

Related compounds have been observed to inhibit colony formation in certain cell lines in a concentration-dependent manner, and induce apoptosis via cell cycle arrest .

Eigenschaften

IUPAC Name |

1-benzyl-4-pyrrol-1-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-2-6-15(7-3-1)14-17-12-8-16(9-13-17)18-10-4-5-11-18/h1-7,10-11,16H,8-9,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRFZLANTXURKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![butyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3000348.png)

![1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B3000355.png)

![N-(2-Phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3000358.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3000362.png)

![6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B3000364.png)